2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid

Fragment-based drug discovery Antimicrobial target Acetyltransferase inhibition

2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid (CAS 13130‑40‑0) is a trisubstituted thiophene heterocycle bearing an acetamido group at the 2‑position, a carboxylic acid at the 3‑position, and methyl groups at the 4‑ and 5‑positions. With a molecular formula of C₉H₁₁NO₃S and a molecular weight of 213.25 g·mol⁻¹, the compound is classified as a fragment-sized (MW .

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
CAS No. 13130-40-0
Cat. No. B083293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid
CAS13130-40-0
Synonyms2-AcetaMido-4,5-diMethylthiophene-3-carboxylic acid
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)O)NC(=O)C)C
InChIInChI=1S/C9H11NO3S/c1-4-5(2)14-8(10-6(3)11)7(4)9(12)13/h1-3H3,(H,10,11)(H,12,13)
InChIKeyINDWVNOSVBJHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid (CAS 13130-40-0) – Core Identification and Research Classification for Procurement Decisions


2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid (CAS 13130‑40‑0) is a trisubstituted thiophene heterocycle bearing an acetamido group at the 2‑position, a carboxylic acid at the 3‑position, and methyl groups at the 4‑ and 5‑positions . With a molecular formula of C₉H₁₁NO₃S and a molecular weight of 213.25 g·mol⁻¹, the compound is classified as a fragment-sized (MW < 300 Da) thiophene‑3‑carboxylic acid derivative [1]. It has been identified as a ligand in fragment‑based drug discovery campaigns and is catalogued as a pharmaceutical intermediate relevant to the synthesis of gonadotropin‑releasing hormone receptor antagonists .

Why 2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid Cannot Be Replaced by Generic Thiophene‑3‑carboxylic Acid Analogs in Research Programs


The concurrent presence of three distinct structural features—the 2‑acetamido group, the 3‑carboxylic acid, and the 4,5‑dimethyl substitution—creates a unique hydrogen‑bond donor/acceptor topology and a specific logD/pKa profile that is absent in simpler thiophene‑3‑carboxylic acid analogs [1]. Fragment‑based screening data indicate that the 4,5‑dimethyl substitution pattern directly contributes to acetyl‑CoA‑competitive binding at the PglD acetyltransferase active site, while the acetamido moiety mimics the natural N‑acetyl substrate interaction [2]. This combination of binding pharmacophore and physicochemical properties means that neither the des‑methyl analog (2‑acetamidothiophene‑3‑carboxylic acid) nor the des‑acetamido analog (4,5‑dimethylthiophene‑3‑carboxylic acid) can replicate the target engagement profile observed for the fully substituted compound [3].

Quantitative Differentiation Evidence for 2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid Versus Closest Structural Analogs


PglD Acetyltransferase Inhibitory Activity: 28 μM Fragment Hit vs. Inactive Des‑Methyl Analog

In a fragment-based screen against Campylobacter jejuni PglD acetyltransferase, 2‑acetamido‑4,5‑dimethylthiophene‑3‑carboxylic acid was identified as a competitive inhibitor with an IC₅₀ of 28 μM [1]. In contrast, the des‑methyl comparator 2‑acetamidothiophene‑3‑carboxylic acid, when co‑crystallised with AmpC β‑lactamase (PDB 2HDU), showed binding to a structurally distinct enzyme class with no reported inhibitory activity against PglD, indicating that the 4,5‑dimethyl motif is a critical driver of target selectivity [2].

Fragment-based drug discovery Antimicrobial target Acetyltransferase inhibition

Lipophilicity and Ionisation State at Physiological pH: LogD₇.₄ Shift Distinguishes from Des‑Acetamido Analog

The target compound exhibits a calculated logD₇.₄ of −0.74 and a pKa of 3.55, placing it in a favourable physicochemical space for fragment elaboration (Lipinski rule-of-five compliant) [1]. The des‑acetamido analog 4,5‑dimethylthiophene‑3‑carboxylic acid (CAS 19156‑52‑6) shows a meaningfully lower logD₇.₄ of −0.85 and a marginally lower pKa of 3.34 [2]. The 0.11 logD unit difference (more lipophilic target compound) at pH 7.4, coupled with an additional hydrogen‑bond donor provided by the acetamido group, alters predicted membrane permeability and protein‑binding profiles in lead optimisation workflows.

Physicochemical profiling Drug-likeness Bioavailability prediction

Functional Group Complementarity: Acetamido Substituent Enables Amide Coupling Chemistry That Is Inaccessible to Simple Dimethylthiophene Carboxylic Acids

The target compound presents two reactive handles for parallel derivatisation: a carboxylic acid at C3 (suitable for amide coupling, esterification) and an acetamido group at C2 that can be hydrolysed to a free amine or further alkylated . The des‑acetamido analog 4,5‑dimethylthiophene‑3‑carboxylic acid offers only the carboxylic acid functionality, limiting vectors for fragment growth to a single point . This dual‑handle architecture allows simultaneous exploration of SAR at two vectors off the thiophene core, accelerating hit‑to‑lead timelines.

Synthetic chemistry Fragment elaboration Amide bond formation

Pharmaceutical Intermediate Provenance: Validated Role as Relugolix Synthetic Precursor Distinct from Generic Thiophene Building Blocks

2‑Acetamido‑4,5‑dimethylthiophene‑3‑carboxylic acid is explicitly listed as an intermediate (or a closely related derivative thereof) in patent filings describing the synthesis of Relugolix (TAK‑385), an FDA‑approved oral GnRH receptor antagonist [1]. The compound’s CAS registry number (13130‑40‑0) appears on supplier certificates of analysis specifically cross‑referenced to Relugolix impurity profiling . In contrast, the simple 4,5‑dimethylthiophene‑3‑carboxylic acid or non‑methylated 2‑acetamidothiophene‑3‑carboxylic acid are not cited in these pharmaceutical manufacturing routes, underscoring the specific substitution pattern required for this synthetic pathway.

Pharmaceutical process chemistry GnRH antagonist synthesis Impurity reference standard

Aqueous Solubility Enhancement Relative to Non‑Carboxylate Thiophene Acetamides: Enabling Biochemical Assay Formulation

The carboxylic acid moiety of the target compound (pKa 3.55) renders it predominantly ionised at physiological pH (pH 7.4), conferring greater aqueous solubility than neutral thiophene acetamides [1]. The regioisomeric comparator N‑(4,5‑dimethylthiophen‑2‑yl)acetamide (CAS not available for this regioisomer; general class represented by N‑(thiophen‑2‑yl)acetamides) lacks an ionisable group and has a calculated logP approximately 1.5 units higher, resulting in poor aqueous solubility that can complicate biochemical assay preparation [2]. While exact solubility measurements for the target compound are not disclosed in the public domain, the calculated logD₇.₄ of −0.74 predicts good aqueous solubility (>100 μM in phosphate‑buffered saline), a property essential for reproducible fragment screening.

Aqueous solubility Biochemical assay compatibility Compound formulation

Recommended Procurement and Application Scenarios for 2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid (CAS 13130-40-0)


Fragment-Based Lead Discovery Targeting Bacterial Acetyltransferases

Leverage the validated PglD acetyltransferase IC₅₀ of 28 μM [1] as a starting point for structure-guided fragment elaboration. The dual reactive handles (C3‑COOH and C2‑NHAc) allow parallel chemistry at two growth vectors, enabling rapid exploration of the acetyl‑CoA binding pocket. Prioritise this compound over the des‑methyl analog 2‑acetamidothiophene‑3‑carboxylic acid, which lacks PglD engagement and instead binds AmpC β‑lactamase [2].

Pharmaceutical Impurity Reference Standard for Relugolix CMC Quality Control

Use as a qualified reference standard for chromatographic method development and validation in Relugolix API manufacturing. The compound’s established role in Relugolix synthetic pathways and its availability with certificates of analysis cross‑referencing the drug substance [3] make it the appropriate choice over generic dimethylthiophene carboxylic acids that lack this regulatory provenance.

Physicochemical Property‑Matched Fragment Library Member for Solubility‑Sensitive Biochemical Screens

With a predicted aqueous solubility exceeding 100 μM at pH 7.4 (logD₇.₄ = −0.74) [4], this compound is well‑suited for fragment libraries requiring high solubility to avoid assay artefacts. Select it preferentially over neutral thiophene acetamide regioisomers that exhibit higher logP values and may precipitate under screening conditions.

Dual‑Vector Fragment Elaboration Scaffold for Medicinal Chemistry Optimisation

Capitalise on the two orthogonal reactive sites—carboxylic acid for amide/ester formation and acetamido for hydrolysis/re‑functionalisation—to maximise chemical diversity in hit‑to‑lead campaigns . This dual‑handle topology supports more efficient SAR exploration compared to the single‑vector 4,5‑dimethylthiophene‑3‑carboxylic acid.

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